![molecular formula C14H18F2N2O B5236014 N-(2,4-difluorophenyl)-2-(4-methyl-1-piperidinyl)acetamide](/img/structure/B5236014.png)
N-(2,4-difluorophenyl)-2-(4-methyl-1-piperidinyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of N-substituted acetamide derivatives, including structures similar to N-(2,4-difluorophenyl)-2-(4-methyl-1-piperidinyl)acetamide, involves multi-step chemical processes. For example, a series of N-aryl/aralkyl substituted-2"[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives was synthesized starting from the reaction of benzenesulfonyl chloride with 1-aminopiperidine, followed by the substitution at the nitrogen atom with different electrophiles to yield a new series of N-substituted derivatives (Khalid et al., 2014).
Molecular Structure Analysis
Research on compounds structurally related to N-(2,4-difluorophenyl)-2-(4-methyl-1-piperidinyl)acetamide provides insight into their molecular configuration. For instance, the structure of 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted-ethyl]-acetamides was analyzed, showing the importance of conformational analysis in developing potent opioid kappa agonists (Costello et al., 1991).
Chemical Reactions and Properties
The compound N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide showcases the type of chemical reactions and properties that might be expected from N-(2,4-difluorophenyl)-2-(4-methyl-1-piperidinyl)acetamide derivatives. Its synthesis via the reaction of specific precursor compounds underlines the reactivity of the piperidine moiety and the potential for creating a diverse range of biologically active molecules (Ismailova et al., 2014).
Physical Properties Analysis
The physical properties of related acetamide compounds provide a foundation for understanding those of N-(2,4-difluorophenyl)-2-(4-methyl-1-piperidinyl)acetamide. For example, the synthesis and characterization of various N-substituted acetamide derivatives highlight the influence of different substituents on melting points, solubility, and other physical characteristics essential for biological activity and formulation (Iqbal et al., 2017).
properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-(4-methylpiperidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O/c1-10-4-6-18(7-5-10)9-14(19)17-13-3-2-11(15)8-12(13)16/h2-3,8,10H,4-7,9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZSWOVKFOFYNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2-(4-methylpiperidin-1-yl)acetamide |
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